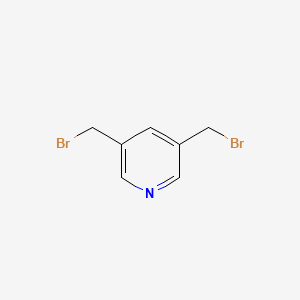

3,5-Bis(bromomethyl)pyridine

Description

BenchChem offers high-quality 3,5-Bis(bromomethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Bis(bromomethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-bis(bromomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N/c8-2-6-1-7(3-9)5-10-4-6/h1,4-5H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPJVHHHVZSAQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442522 | |

| Record name | 3,5-bis(bromomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35991-75-4 | |

| Record name | 3,5-bis(bromomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Bis(bromomethyl)pyridine: Properties, Synthesis, and Applications

Abstract

3,5-Bis(bromomethyl)pyridine is a pivotal bifunctional building block in modern organic and medicinal chemistry. Its rigid pyridine core, substituted with two highly reactive bromomethyl groups, provides a versatile scaffold for constructing complex molecular architectures. This guide offers a comprehensive technical overview of its chemical properties, synthesis, reactivity profile, and key applications, particularly in supramolecular chemistry and as a linker in drug development. Detailed experimental protocols and safety considerations are provided to equip researchers and drug development professionals with the necessary knowledge for its effective and safe utilization.

Introduction: The Strategic Value of a Bifunctional Linker

In the fields of materials science, drug discovery, and supramolecular chemistry, rigid linkers that allow for precise spatial orientation of functional groups are of paramount importance. 3,5-Bis(bromomethyl)pyridine emerges as a superior scaffold due to its defined geometry and the high reactivity of its benzylic bromide moieties.[1] The pyridine ring is an electron-deficient aromatic system, which influences the reactivity of its substituents.[2][3] The two bromomethyl groups are excellent electrophiles, readily undergoing nucleophilic substitution reactions to form stable covalent bonds.[1]

This unique combination of a rigid heterocyclic core and dual reactive sites makes 3,5-bis(bromomethyl)pyridine an invaluable tool for:

-

Constructing Macrocycles and Cages: Its specific bond angles are ideal for templating the formation of complex, ring-based structures.[1]

-

Developing Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen can coordinate with metal ions, while the side arms can be functionalized to create extended, porous networks.[1]

-

Synthesizing Novel Drug Conjugates: It can act as a linker to connect two distinct pharmacophores or to attach a drug molecule to a delivery vehicle.

This guide will delve into the core chemical principles and practical methodologies associated with this versatile compound.

Physicochemical and Safety Data

A thorough understanding of a compound's properties is the foundation of its effective application and safe handling.

Chemical Properties & Identifiers

| Property | Value | Source |

| IUPAC Name | 3,5-bis(bromomethyl)pyridine | [4] |

| CAS Number | 35991-75-4 | [4][5] |

| Molecular Formula | C₇H₇Br₂N | [4][5] |

| Molecular Weight | 264.94 g/mol | [4][5] |

| Appearance | White to off-white solid | Generic |

| Melting Point | 150-155 °C (hydrobromide salt) | [6] |

| Boiling Point | 315.1 ± 32.0 °C (Predicted) | [5] |

| Density | 1.870 ± 0.06 g/cm³ (Predicted) | [5] |

| SMILES | C1=C(C=NC=C1CBr)CBr | [4] |

| InChIKey | IVPJVHHHVZSAQI-UHFFFAOYSA-N | [4] |

Safety & Handling

3,5-Bis(bromomethyl)pyridine and its hydrobromide salt are hazardous materials and must be handled with appropriate precautions in a controlled laboratory environment.

-

Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye damage (H318).[7] It may also cause respiratory irritation (H335) and can cause severe skin burns.[7][8]

-

Precautionary Measures:

-

Always handle in a well-ventilated chemical fume hood.[9]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[8][10]

-

Avoid inhalation of dust and contact with skin and eyes.[11]

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[8][11]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[8]

Synthesis and Purification

The most common and efficient route to 3,5-bis(bromomethyl)pyridine is via the radical bromination of its precursor, 3,5-dimethylpyridine (also known as 3,5-lutidine).

Synthesis Pathway

The reaction proceeds via a free-radical chain mechanism. N-Bromosuccinimide (NBS) serves as the bromine source, and a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), is required to start the reaction. The solvent is typically a non-polar, inert liquid like carbon tetrachloride (CCl₄) or cyclohexane.

Caption: Workflow for the synthesis of 3,5-bis(bromomethyl)pyridine.

Detailed Experimental Protocol

Objective: To synthesize 3,5-bis(bromomethyl)pyridine from 3,5-dimethylpyridine.

Materials:

-

3,5-Dimethylpyridine (1.0 eq)

-

N-Bromosuccinimide (NBS) (2.2 eq)

-

Azobisisobutyronitrile (AIBN) (0.05 eq)

-

Carbon Tetrachloride (CCl₄), anhydrous

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3,5-dimethylpyridine (1.0 eq) in anhydrous CCl₄.

-

Reagent Addition: Add NBS (2.2 eq) and AIBN (0.05 eq) to the flask.

-

Reaction: Heat the mixture to reflux (approx. 77°C) and irradiate with a UV lamp (or a 250W incandescent bulb) to facilitate radical initiation. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours.

-

Workup:

-

Cool the reaction mixture to room temperature. The byproduct, succinimide, will precipitate.

-

Filter the mixture to remove the succinimide precipitate and wash the solid with a small amount of cold CCl₄.

-

Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Recrystallize the crude solid from a suitable solvent system, such as hexanes or an ethanol/water mixture, to afford pure 3,5-bis(bromomethyl)pyridine as a crystalline solid.

-

Validation: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected ¹H NMR signals include singlets for the benzylic CH₂ protons and signals corresponding to the pyridine ring protons.

-

Chemical Reactivity and Mechanisms

The synthetic utility of 3,5-bis(bromomethyl)pyridine is dominated by the reactivity of its two bromomethyl groups, which act as potent electrophilic sites for nucleophilic substitution (Sₙ2) reactions.

General Reactivity Profile

The core reactivity involves the displacement of the bromide leaving group by a wide range of nucleophiles. The pyridine nitrogen atom is generally not reactive under these conditions but can be protonated or coordinated to a Lewis acid.

Caption: General Sₙ2 reactivity of 3,5-bis(bromomethyl)pyridine.

Causality in Experimental Design

-

Choice of Base: The Sₙ2 reaction with nucleophiles like amines, thiols, or alcohols often requires a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a hindered amine like diisopropylethylamine) to deprotonate the nucleophile or scavenge the HBr byproduct. The choice of base is critical; a weaker base is preferred to avoid side reactions like elimination.

-

Solvent Selection: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are typically used. These solvents are effective at solvating the cation of the base but do not strongly solvate the nucleophile, thus enhancing its reactivity.

-

Controlling Stoichiometry: The ratio of the bis-electrophile to the nucleophile determines the final product.

-

Macrocyclization: Using a 1:1 ratio of 3,5-bis(bromomethyl)pyridine and a di-nucleophile (e.g., a diamine or dithiol) under high dilution conditions favors intramolecular cyclization to form macrocycles.

-

Polymerization: Higher concentrations will favor intermolecular reactions, leading to the formation of polymers.

-

Applications in Research and Drug Development

The unique structure of 3,5-bis(bromomethyl)pyridine has positioned it as a key building block in several advanced research areas.

Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple discrete molecules.[12] 3,5-Bis(bromomethyl)pyridine is extensively used to synthesize macrocyclic hosts capable of encapsulating guest molecules.[1] These macrocycles are foundational for creating sensors, molecular switches, and novel catalytic systems.[12] The rigid pyridine unit pre-organizes the structure, reducing the entropic penalty of cyclization and leading to higher yields.[13]

Caption: Role in forming host-guest complexes in supramolecular chemistry.

Drug Development & Medicinal Chemistry

The pyridine scaffold is a common feature in many FDA-approved drugs due to its ability to engage in hydrogen bonding and improve pharmacokinetic properties.[14] 3,5-Bis(bromomethyl)pyridine serves as a valuable linker in this context.

-

PROTACs and Molecular Glues: In targeted protein degradation, it can be used to synthesize Proteolysis Targeting Chimeras (PROTACs) by linking a ligand for a target protein to a ligand for an E3 ubiquitin ligase.

-

Dual-Target Inhibitors: It can connect two different pharmacophores to create a single molecule capable of modulating two distinct biological targets, a strategy often employed in anticancer and anti-inflammatory drug design.

-

Peptide Macrocyclization: It can be used to staple peptides into a constrained cyclic conformation, which can enhance their stability, cell permeability, and binding affinity to their targets.[1]

Conclusion

3,5-Bis(bromomethyl)pyridine is more than just a chemical reagent; it is a strategic tool for molecular design. Its predictable reactivity, rigid structure, and commercial availability make it an indispensable component in the synthetic chemist's toolbox. From the rational design of supramolecular assemblies to the development of next-generation therapeutics, its applications continue to expand, underscoring its significant role in advancing chemical and biomedical sciences. This guide provides the foundational knowledge for researchers to confidently and creatively employ this versatile building block in their work.

References

-

3-(Bromomethyl)pyridine hydrobromide | CAS#:4916-55-6 | Chemsrc. (n.d.). Retrieved January 18, 2026, from [Link]

-

3,5-Bis(bromomethyl)pyridine. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Safety Data Sheet - 3-(Bromomethyl)pyridine hydrobromide. (2024, November 11). Angene Chemical. Retrieved January 18, 2026, from [Link]

-

Kolesnichenko, I. V., & Anslyn, E. V. (2017). Practical applications of supramolecular chemistry. Chemical Society Reviews, 46(9), 2385–2390. [Link]

-

David, A. H. G., et al. (2022). Supramolecular chemistry of two new bis(1,2,3-triazolyl)pyridine macrocycles: metal complexation, self–assembly and anion binding. ChemRxiv. [Link]

-

Singh, M. S., & Singh, A. K. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(10), 1187-1215. [Link]

-

Li, Y., et al. (2022). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications, 13(1), 583. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,5-Bis(bromomethyl)pyridine | C7H7Br2N | CID 10611703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. 3-(Bromomethyl)pyridine hydrobromide | CAS#:4916-55-6 | Chemsrc [chemsrc.com]

- 7. chemical-label.com [chemical-label.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. angenechemical.com [angenechemical.com]

- 12. Practical applications of supramolecular chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

3,5-Bis(bromomethyl)pyridine synthesis from 3,5-lutidine

An In-Depth Technical Guide to the Synthesis of 3,5-Bis(bromomethyl)pyridine from 3,5-Lutidine

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 3,5-bis(bromomethyl)pyridine, a critical bifunctional linker and building block in the development of novel pharmaceuticals and advanced materials. The synthesis proceeds from commercially available 3,5-lutidine via a free-radical bromination of the benzylic methyl groups. This document elucidates the underlying reaction mechanism, offers a detailed, step-by-step experimental protocol, outlines methods for purification and characterization, and provides insights into troubleshooting and optimization. The protocols and mechanistic discussions are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility for researchers, chemists, and drug development professionals.

Introduction: The Strategic Importance of 3,5-Bis(bromomethyl)pyridine

3,5-Bis(bromomethyl)pyridine, CAS No. 35991-75-4, is a highly valuable heterocyclic organic compound.[1] Its structure features a central pyridine ring substituted with two reactive bromomethyl groups at the 3 and 5 positions. This unique bifunctionality allows it to act as a rigid and geometrically defined linker in the synthesis of macrocycles, coordination polymers, and supramolecular assemblies. In the pharmaceutical industry, it serves as a key intermediate for constructing complex molecular architectures found in a variety of therapeutic agents. The precise control over the synthetic process is therefore paramount to ensuring high purity and yield, which are critical for downstream applications. This guide focuses on the most common and reliable method for its preparation: the free-radical bromination of 3,5-lutidine.

Part 1: Mechanistic Underpinnings of the Synthesis

The conversion of 3,5-lutidine to 3,5-bis(bromomethyl)pyridine is achieved through a free-radical substitution reaction, specifically the Wohl-Ziegler reaction.[2] This method is highly selective for the halogenation of allylic and benzylic C-H bonds, such as those in the methyl groups of 3,5-lutidine.

The Role of N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is the reagent of choice for this transformation over molecular bromine (Br₂).[3][4] The primary function of NBS is to provide a constant, low concentration of bromine radicals (Br•) and molecular bromine in the reaction medium.[2][3] This is crucial for selectivity. A high concentration of Br₂ would favor electrophilic aromatic substitution on the pyridine ring itself, a competing and undesirable side reaction. NBS, a crystalline solid, is also significantly easier and safer to handle than liquid bromine.[3]

The reaction proceeds via a radical chain mechanism, which can be broken down into three distinct stages: initiation, propagation, and termination.

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. The resulting radicals then abstract a hydrogen atom from trace amounts of HBr present in the system to generate the initial bromine radical (Br•).

-

Propagation: This is a two-step cycle.

-

A bromine radical abstracts a hydrogen atom from one of the methyl groups of 3,5-lutidine, forming a stable, resonance-delocalized benzylic radical and HBr.

-

This benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr) to form the brominated product and a new bromine radical, which continues the chain.

-

-

Termination: The chain reaction concludes when two radicals combine to form a stable, non-radical species.

Caption: Free-radical chain mechanism for the bromination of 3,5-lutidine.

Part 2: A Validated Experimental Protocol

This protocol is designed for robustness and scalability. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Materials and Reagents

| Reagent | CAS No. | Molecular Wt. | Moles (Equiv.) | Amount | Purity |

| 3,5-Lutidine | 591-22-0 | 107.15 g/mol | 1.0 | 10.72 g | ≥98% |

| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 g/mol | 2.2 | 39.16 g | ≥99% |

| Azobisisobutyronitrile (AIBN) | 78-67-1 | 164.21 g/mol | 0.05 | 0.82 g | ≥98% |

| Carbon Tetrachloride (CCl₄) | 56-23-5 | 153.82 g/mol | - | 400 mL | Anhydrous |

Note on Solvent: Carbon tetrachloride is a traditional solvent for Wohl-Ziegler reactions but is toxic and environmentally hazardous. Environmentally benign alternatives such as cyclohexane or supercritical CO₂ have been shown to be effective for similar free-radical brominations and should be considered.[5]

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble a 1-L three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (filled with CaCl₂ or Drierite), and a glass stopper.

-

Charging the Flask: To the flask, add 3,5-lutidine (10.72 g, 0.1 mol), N-bromosuccinimide (39.16 g, 0.22 mol), azobisisobutyronitrile (0.82 g, 0.005 mol), and anhydrous carbon tetrachloride (400 mL).

-

Reaction Execution:

-

Place the flask in a heating mantle and begin vigorous stirring.

-

Heat the mixture to reflux (approx. 77°C for CCl₄). A heat lamp or UV lamp can be positioned near the flask to facilitate radical initiation.

-

Maintain the reflux for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS by observing the disappearance of the starting material and the sequential appearance of the mono- and di-brominated products. The reaction is typically marked by the consumption of the dense NBS, which is replaced by the less dense succinimide byproduct that floats on the surface.

-

-

Reaction Work-up:

-

Once the reaction is complete, cool the flask to room temperature, then further cool in an ice bath for 30 minutes to precipitate the succinimide byproduct.

-

Filter the mixture through a Büchner funnel to remove the solid succinimide. Wash the solid with a small amount of cold CCl₄ (2 x 20 mL).

-

Transfer the combined filtrate to a separatory funnel.

-

Wash the organic layer sequentially with 10% aqueous sodium thiosulfate solution (2 x 100 mL) to remove any unreacted bromine, followed by saturated aqueous sodium bicarbonate solution (1 x 100 mL), and finally with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude product, typically a light yellow or off-white solid, should be purified by recrystallization.

-

Dissolve the crude solid in a minimal amount of hot ethanol or a mixture of hexanes and ethyl acetate.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the pure white crystals of 3,5-bis(bromomethyl)pyridine by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Caption: Experimental workflow for the synthesis and purification of the target compound.

Part 3: Product Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized 3,5-bis(bromomethyl)pyridine.

Physical and Spectroscopic Data

| Property | Value / Expected Observation | Source |

| Molecular Formula | C₇H₇Br₂N | [1][6] |

| Molecular Weight | 264.94 g/mol | [6] |

| Appearance | White to off-white crystalline solid | [7] |

| Melting Point | 77-79 °C | [7] |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.55 (s, 2H, Py-H2,6), ~7.75 (s, 1H, Py-H4), ~4.50 (s, 4H, -CH₂Br) | Inferred from pyridine analogues |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~149.0 (C2,6), ~138.0 (C4), ~137.5 (C3,5), ~31.5 (-CH₂Br) | Inferred from pyridine analogues |

| Mass Spec (EI) | m/z showing isotopic pattern for two Br atoms: [M]⁺ at 263/265/267, [M-Br]⁺ at 184/186 | Standard fragmentation pattern |

Note: Predicted NMR shifts are based on the analysis of similar brominated pyridine structures. The high degree of symmetry in the molecule results in a simple spectrum with only three proton signals and four carbon signals.

Part 4: Troubleshooting and Field Insights

| Issue | Potential Cause | Recommended Solution |

| Low Yield / Incomplete Reaction | - Insufficient reaction time or temperature.- Inactive radical initiator. | - Extend reflux time and monitor via TLC.- Ensure AIBN is fresh; old initiator can degrade.- Use of a UV or heat lamp can improve initiation efficiency. |

| Presence of Mono-brominated Impurity | - Insufficient NBS (less than 2.0 equivalents). | - Increase the stoichiometry of NBS to 2.2-2.5 equivalents to drive the reaction to completion. |

| Formation of Dark/Tarry Byproducts | - Overheating or prolonged reaction time.- Presence of impurities in starting materials. | - Carefully control the reflux temperature.- Use purified 3,5-lutidine. Distill if necessary.- Ensure the solvent is anhydrous. |

| Difficulty in Purification | - Product oiling out during recrystallization. | - Adjust the solvent system for recrystallization. A co-solvent system (e.g., ethyl acetate/hexanes) may be necessary.- If recrystallization fails, flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) is a reliable alternative.[8][9] |

Conclusion

The Wohl-Ziegler bromination of 3,5-lutidine with N-bromosuccinimide is a dependable and efficient method for producing high-purity 3,5-bis(bromomethyl)pyridine. By understanding the free-radical mechanism, adhering to a validated experimental protocol, and employing rigorous characterization techniques, researchers can confidently synthesize this versatile building block for a wide array of applications in drug discovery and materials science. Careful control of reaction parameters and purification methods are key to achieving optimal yields and purity.

References

- Supporting information - The Royal Society of Chemistry. (n.d.).

- Guidechem. (n.d.). 35991-75-4 PYRIDINE,3,5-BIS(BROMOMETHYL) - Guidechem.

- ResearchGate. (2025). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide.

- PubChem. (n.d.). 3,5-Bis(bromomethyl)pyridine.

- Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.

- Nanjing Suru Chemical Co., Ltd. (2025). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry.

- Wikipedia. (n.d.). N-Bromosuccinimide.

- BenchChem. (2025). Technical Support Center: Purification of 4-Bromo-2,6-bis(bromomethyl)pyridine.

- Support information - The Royal Society of Chemistry. (n.d.).

- Tanko, J. M., & Blackert, J. F. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science, 263(5144), 203-5.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. suru-chem.com [suru-chem.com]

- 5. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3,5-Bis(bromomethyl)pyridine | C7H7Br2N | CID 10611703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

An In-Depth Technical Guide to 3,5-Bis(bromomethyl)pyridine: A Cornerstone Building Block for Research and Development

This guide provides a comprehensive technical overview of 3,5-Bis(bromomethyl)pyridine, a pivotal reagent in synthetic chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's core identifiers, physicochemical properties, synthesis protocols, reactivity, and key applications, with a strong emphasis on its role in constructing complex molecular architectures.

Core Identification and Physicochemical Properties

3,5-Bis(bromomethyl)pyridine is a substituted pyridine ring bearing two reactive bromomethyl groups. This bifunctionality makes it an invaluable building block for creating symmetrical and unsymmetrical molecules.

Chemical Identifiers

Precise identification is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for 3,5-Bis(bromomethyl)pyridine are summarized below.

| Identifier | Value | Source |

| CAS Number | 35991-75-4 | [1][2] |

| Molecular Formula | C₇H₇Br₂N | [1][3] |

| IUPAC Name | 3,5-bis(bromomethyl)pyridine | [3] |

| InChI | InChI=1S/C7H7Br2N/c8-2-6-1-7(3-9)5-10-4-6/h1,4-5H,2-3H2 | [3] |

| InChIKey | IVPJVHHHVZSAQI-UHFFFAOYSA-N | [3] |

| SMILES | C1=C(C=NC=C1CBr)CBr | [3] |

| PubChem CID | 10611703 | [1][3] |

A related and commercially available salt is 3,5-Bis(bromomethyl)pyridine hydrobromide , with the CAS Number 1118754-56-5 .

Physicochemical Data

The physical and chemical properties of 3,5-Bis(bromomethyl)pyridine dictate its handling, storage, and reactivity.

| Property | Value | Source |

| Molecular Weight | 264.94 g/mol | [1][3] |

| Monoisotopic Mass | 262.89452 Da | [3] |

| Appearance | White to off-white solid | |

| Boiling Point (Predicted) | 315.1 ± 32.0 °C | [1] |

| Density (Predicted) | 1.870 ± 0.06 g/cm³ | [1] |

| Topological Polar Surface Area | 12.9 Ų | [3] |

Synthesis of 3,5-Bis(bromomethyl)pyridine

The primary and most direct synthetic route to 3,5-Bis(bromomethyl)pyridine involves the conversion of the corresponding diol, pyridine-3,5-diyldimethanol. This transformation leverages well-established bromination reactions of alcohols. The precursor, pyridine-3,5-diyldimethanol, can be synthesized from the commercially available 3,5-lutidine (3,5-dimethylpyridine).

Synthesis Workflow

Caption: Synthetic pathway from 3,5-lutidine to 3,5-bis(bromomethyl)pyridine.

Experimental Protocol: Synthesis of Pyridine-3,5-diyldimethanol from 3,5-Lutidine

While various methods exist for the oxidation of the methyl groups of lutidines, a common approach involves radical bromination followed by hydrolysis.

Note: This is a generalized procedure and requires optimization for specific laboratory conditions.

-

Radical Bromination: 3,5-Lutidine is treated with a radical initiator (e.g., AIBN) and a brominating agent (e.g., N-bromosuccinimide) in a suitable solvent like carbon tetrachloride under reflux. This reaction is often difficult to control and can lead to a mixture of mono-, di-, and tri-brominated products.

-

Hydrolysis: The crude brominated mixture is then hydrolyzed, for instance, with aqueous sodium hydroxide, to convert the bromomethyl groups to hydroxymethyl groups.

-

Purification: The resulting pyridine-3,5-diyldimethanol is purified from the reaction mixture, typically by crystallization or column chromatography.

Experimental Protocol: Synthesis of 3,5-Bis(bromomethyl)pyridine from Pyridine-3,5-diyldimethanol

This protocol is adapted from established procedures for the synthesis of isomeric bis(bromomethyl)pyridines.[4]

Materials:

-

Pyridine-3,5-diyldimethanol

-

48% Hydrobromic acid (HBr)

-

Saturated potassium carbonate (K₂CO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask containing pyridine-3,5-diyldimethanol (1 equivalent), slowly add 48% hydrobromic acid.

-

Heat the mixture at 125 °C for 6 hours.

-

Cool the reaction mixture to room temperature and dissolve the residue in water.

-

Neutralize the solution to a pH of 8 by the careful addition of a saturated potassium carbonate solution.

-

Extract the aqueous solution with dichloromethane (4 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation.

-

Purify the residue by flash column chromatography to yield 3,5-bis(bromomethyl)pyridine.

Reactivity and Mechanistic Insights

The synthetic utility of 3,5-Bis(bromomethyl)pyridine is primarily derived from the reactivity of its two benzylic bromide-like functional groups.

Nucleophilic Substitution

The carbon atoms of the bromomethyl groups are electrophilic and readily undergo nucleophilic substitution reactions (Sₙ2). The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of these carbons. A wide range of nucleophiles, including amines, thiols, alcohols, and carbanions, can displace the bromide ions. This reactivity is fundamental to its application as a linker and a scaffold for building larger molecules.[5]

Caption: General schematic of the Sₙ2 reaction of 3,5-bis(bromomethyl)pyridine.

Applications in Drug Discovery and Materials Science

The rigid pyridine core and the two reactive bromomethyl groups make 3,5-Bis(bromomethyl)pyridine a valuable precursor for the synthesis of a diverse array of complex molecules.

Synthesis of Macrocycles and Cyclophanes

A significant application of 3,5-Bis(bromomethyl)pyridine is in the synthesis of macrocyclic compounds, including cyclophanes.[6][7][8] These molecules are of great interest in host-guest chemistry, molecular recognition, and as scaffolds in drug design. The reaction with difunctional nucleophiles, such as diamines or dithiols, under high-dilution conditions can lead to the formation of macrocyclic structures.

Biologically Active Molecules

The pyridine scaffold is a common motif in many biologically active compounds.[9][10][11] 3,5-Bis(bromomethyl)pyridine serves as a versatile starting material for the synthesis of novel pyridine derivatives with potential therapeutic applications. For instance, it can be used to synthesize rigid linkers for connecting pharmacophores or to build ligands for metal-based drugs.

Safety, Handling, and Disposal

3,5-Bis(bromomethyl)pyridine is a hazardous chemical and must be handled with appropriate safety precautions. As an alkylating agent, it is expected to be corrosive, a lachrymator, and potentially mutagenic.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required.

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood.

Handling and Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

-

Keep the container tightly closed.

-

Avoid inhalation of dust and contact with skin and eyes.

Disposal

All waste containing 3,5-Bis(bromomethyl)pyridine must be treated as hazardous waste.[12][13][14][15][16]

-

Solid Waste: Contaminated materials such as gloves and weighing paper should be collected in a designated, labeled hazardous waste container.

-

Liquid Waste: Unused reagents and reaction mixtures should be collected in a labeled hazardous waste container. Do not dispose of down the drain.

-

Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container should then be disposed of according to institutional guidelines.

Conclusion

3,5-Bis(bromomethyl)pyridine is a highly versatile and reactive building block with significant applications in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery and materials science. Its synthesis, while requiring careful handling of hazardous reagents, is achievable through established chemical transformations. A thorough understanding of its reactivity and adherence to strict safety protocols are paramount for its effective and safe utilization in the laboratory.

References

-

3,5-Bis(bromomethyl)pyridine | C7H7Br2N | CID 10611703 - PubChem. (URL: [Link])

-

3,5-bis(bromomethyl)pyridine hydrobromide (C7H7Br2N) - PubChemLite. (URL: [Link])

-

Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization - Semantic Scholar. (URL: [Link])

-

Support information - The Royal Society of Chemistry. (URL: [Link])

-

Diversity-Oriented Approaches toward the Synthesis of Cyclophanes - American Chemical Society. (URL: [Link])

-

Selected synthetic strategies to cyclophanes - Beilstein Journals. (URL: [Link])

-

In-Lab Disposal Methods: Waste Management Guide - Protect IU - Indiana University. (URL: [Link])

-

In-Laboratory Treatment of Chemical Waste - Safety & Risk Services. (URL: [Link])

-

Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (URL: [Link])

-

What Are The Proper Procedures For Laboratory Chemical Waste Disposal? (URL: [Link])

-

LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. (URL: [Link])

-

Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - PMC - PubMed Central. (URL: [Link])

-

Cyclization of 2,6‐bis(bromomethyl)pyridine to give cyclophanes 17. - ResearchGate. (URL: [Link])

-

Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide - ResearchGate. (URL: [Link])

-

(PDF) 2,6-Bis(bromomethyl)pyridine - ResearchGate. (URL: [Link])

-

(PDF) Newer biologically active pyridines: A potential review - ResearchGate. (URL: [Link])

-

(PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship - ResearchGate. (URL: [Link])

-

Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC - NIH. (URL: [Link])

-

Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class - MDPI. (URL: [Link])

Sources

- 1. guidechem.com [guidechem.com]

- 2. PYRIDINE,3,5-BIS(BROMOMETHYL)- | 35991-75-4 [chemicalbook.com]

- 3. 3,5-Bis(bromomethyl)pyridine | C7H7Br2N | CID 10611703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. BJOC - Selected synthetic strategies to cyclophanes [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]

- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. blog.idrenvironmental.com [blog.idrenvironmental.com]

- 16. ehrs.upenn.edu [ehrs.upenn.edu]

Spectroscopic data of 3,5-Bis(bromomethyl)pyridine (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Data of 3,5-Bis(bromomethyl)pyridine

Introduction

3,5-Bis(bromomethyl)pyridine is a halogenated pyridine derivative that serves as a versatile bifunctional building block in organic synthesis. Its utility stems from the two reactive bromomethyl groups, which can readily undergo nucleophilic substitution reactions, making it a valuable precursor for the synthesis of a wide array of more complex molecules, including ligands for coordination chemistry, and pharmacologically active compounds.

Accurate and unambiguous characterization of 3,5-bis(bromomethyl)pyridine is paramount to ensure its suitability for these applications. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are indispensable tools for confirming the chemical structure and assessing the purity of the synthesized compound. This technical guide provides a detailed analysis of the expected spectroscopic data for 3,5-bis(bromomethyl)pyridine, offering insights for researchers, scientists, and professionals in drug development.

Caption: Molecular Structure of 3,5-Bis(bromomethyl)pyridine.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

The ¹H NMR spectrum of 3,5-bis(bromomethyl)pyridine is expected to be relatively simple, with two distinct signals corresponding to the aromatic protons and the methylene protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.6 | Singlet | 2H | H-2, H-6 |

| ~7.8 | Singlet | 1H | H-4 |

| ~4.5 | Singlet | 4H | -CH₂Br |

Expert Analysis and Rationale

The predicted chemical shifts are based on the analysis of the electronic effects within the molecule. The protons at the 2 and 6 positions of the pyridine ring are deshielded due to the electron-withdrawing effect of the nitrogen atom, and are therefore expected to appear at a downfield chemical shift of around 8.6 ppm. The proton at the 4-position is less affected by the nitrogen and is predicted to resonate at a slightly more upfield position, around 7.8 ppm. The methylene protons of the bromomethyl groups are adjacent to an electron-withdrawing bromine atom, which causes a downfield shift to approximately 4.5 ppm. The simplicity of the spectrum, with all signals appearing as singlets, is due to the symmetry of the molecule and the lack of adjacent, non-equivalent protons for spin-spin coupling.

Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of 3,5-bis(bromomethyl)pyridine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the peaks to determine the relative number of protons and measure the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).

Caption: ¹H NMR Data Interpretation Workflow.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum of 3,5-bis(bromomethyl)pyridine is expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C-2, C-6 |

| ~138 | C-4 |

| ~135 | C-3, C-5 |

| ~32 | -CH₂Br |

Expert Analysis and Rationale

The chemical shifts in ¹³C NMR are influenced by the hybridization and electronic environment of the carbon atoms. The carbons of the pyridine ring are sp² hybridized and appear in the aromatic region of the spectrum. The carbons at the 2 and 6 positions are adjacent to the electronegative nitrogen atom and are therefore the most deshielded, appearing at approximately 150 ppm. The carbon at the 4-position is predicted to be at around 138 ppm. The carbons at the 3 and 5 positions, which are bonded to the bromomethyl groups, are expected to resonate at about 135 ppm. The sp³ hybridized methylene carbons of the bromomethyl groups are significantly shielded compared to the aromatic carbons and are expected to appear at approximately 32 ppm.

Experimental Protocol

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of a deuterated solvent.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the data in a similar manner to the ¹H NMR spectrum.

-

Analysis: Identify the chemical shifts of the carbon signals.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

The IR spectrum of 3,5-bis(bromomethyl)pyridine is expected to show characteristic absorption bands for the aromatic pyridine ring and the alkyl bromide functional groups.

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | Aromatic C-H Stretch |

| 3000-2850 | Aliphatic C-H Stretch |

| 1600-1450 | C=C and C=N Ring Stretching |

| 1250-1200 | C-N Stretch |

| 700-600 | C-Br Stretch |

Expert Analysis and Rationale

The predicted IR absorption bands are based on well-established correlations between vibrational frequencies and functional groups. The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching of the methylene groups will likely appear between 3000 and 2850 cm⁻¹. The characteristic stretching vibrations of the C=C and C=N bonds within the pyridine ring are expected in the 1600-1450 cm⁻¹ range. The C-N stretching vibration of the pyridine ring is anticipated around 1250-1200 cm⁻¹. Finally, the C-Br stretching vibration of the bromomethyl groups should be observable in the fingerprint region, typically between 700 and 600 cm⁻¹.

Experimental Protocol

-

Sample Preparation: The sample can be prepared as a KBr pellet by grinding a small amount of the solid compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Data Acquisition: Place the sample in the IR spectrometer and record the spectrum.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Caption: Key Functional Group Identification via IR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Predicted MS Data

The mass spectrum of 3,5-bis(bromomethyl)pyridine is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms.[1]

| m/z | Ion |

| 263, 265, 267 | [M]⁺ (Molecular Ion) |

| 184, 186 | [M-Br]⁺ |

| 105 | [M-2Br]⁺ |

Expert Analysis and Rationale

The molecular ion peak ([M]⁺) will appear as a cluster of three peaks with an approximate intensity ratio of 1:2:1, which is characteristic for a species containing two bromine atoms (due to the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes). The most abundant peak in this cluster will be at m/z 265. A common fragmentation pathway for alkyl halides is the loss of a halogen atom. Therefore, a significant peak is expected at m/z 184 and 186, corresponding to the loss of one bromine radical. The subsequent loss of the second bromine radical would lead to a fragment at m/z 105.

Experimental Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a suitable method, such as electron ionization (EI).

-

Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum.

-

Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Caption: Predicted Fragmentation Pathway of 3,5-Bis(bromomethyl)pyridine.

Summary and Conclusion

The spectroscopic characterization of 3,5-bis(bromomethyl)pyridine through a combination of ¹H NMR, ¹³C NMR, IR, and MS techniques provides a comprehensive and definitive confirmation of its structure and purity. The predicted spectroscopic data presented in this guide, based on fundamental principles and comparison with related structures, serves as a valuable reference for researchers working with this important synthetic intermediate. Each analytical technique offers complementary information, and together they form a powerful toolkit for the unambiguous identification and quality control of 3,5-bis(bromomethyl)pyridine in a research or industrial setting.

References

-

Royal Society of Chemistry. (2012). Supporting information for Physical Chemistry Chemical Physics. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Support information. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Bis(bromomethyl)pyridine. Retrieved from [Link]

-

PubChemLite. (n.d.). 3,5-bis(bromomethyl)pyridine hydrobromide (C7H7Br2N). Retrieved from [Link]

Sources

Solubility of 3,5-Bis(bromomethyl)pyridine in common organic solvents

An In-depth Technical Guide to the Solubility of 3,5-Bis(bromomethyl)pyridine

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 3,5-bis(bromomethyl)pyridine, a key bifunctional linker and building block in synthetic chemistry and materials science. Due to the scarcity of published quantitative solubility data for this specific compound, this document emphasizes the foundational principles governing its solubility. We present a theoretically derived qualitative solubility profile based on the molecule's physicochemical properties and the principle of "like dissolves like." Critically, this guide furnishes detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate reliable data in their own laboratory settings. Methodologies including the gold-standard shake-flask method, coupled with gravimetric and spectroscopic analytical finishes, are described in detail. This document is intended to be an essential resource for researchers, chemists, and drug development professionals who utilize 3,5-bis(bromomethyl)pyridine and require a robust understanding of its behavior in various solvent systems.

Introduction to 3,5-Bis(bromomethyl)pyridine

3,5-Bis(bromomethyl)pyridine is a heterocyclic organic compound featuring a central pyridine ring substituted at the 3 and 5 positions with bromomethyl groups. Its chemical structure (Figure 1) makes it a valuable and versatile C-shaped rigid linker in the synthesis of macrocycles, coordination polymers, and functional organic materials.[1] The two reactive bromomethyl sites are susceptible to nucleophilic substitution, allowing for the construction of complex molecular architectures.[1]

A thorough understanding of a compound's solubility is a non-negotiable prerequisite for its effective use in synthesis, purification, and formulation. Solubility dictates the choice of reaction media, influences reaction kinetics, and is the cornerstone of purification techniques such as recrystallization and chromatography. For drug development professionals, solubility is a critical determinant of a compound's bioavailability.[2] This guide addresses the practical need for reliable solubility data for 3,5-bis(bromomethyl)pyridine.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physical and chemical properties. Key parameters for 3,5-bis(bromomethyl)pyridine are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₇Br₂N | [3] |

| Molecular Weight | 264.94 g/mol | [3] |

| Appearance | White to off-white solid (typical) | General Observation |

| Predicted LogP | 2.87 | [4] |

| Predicted Boiling Point | 315.1 ± 32.0 °C | [4] |

| Predicted Density | 1.870 ± 0.06 g/cm³ | [4] |

The structure combines a polar aromatic pyridine core (the nitrogen atom being a hydrogen bond acceptor) with two larger, more polarizable, but less polar bromomethyl groups. The predicted LogP of 2.87 suggests a compound with significant nonpolar character, predicting limited solubility in water but favorable solubility in many organic solvents.

Predicted Solubility Profile

The principle of "like dissolves like" is the most effective heuristic for predicting solubility.[5] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. Based on the hybrid polar/nonpolar nature of 3,5-bis(bromomethyl)pyridine, a qualitative solubility profile can be predicted.

Table 2: Predicted Qualitative Solubility of 3,5-Bis(bromomethyl)pyridine in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale for Prediction |

| Hexanes/Heptane | Nonpolar Aliphatic | Insoluble / Sparingly Soluble | The polarity of the pyridine ring is too high for significant dissolution in purely aliphatic solvents. |

| Toluene | Nonpolar Aromatic | Sparingly to Moderately Soluble | π-π stacking interactions between the pyridine and toluene rings may enhance solubility compared to aliphatic solvents. |

| Dichloromethane (DCM) | Halogenated | Soluble | The polarity is well-matched, and dipole-dipole interactions should facilitate dissolution. |

| Chloroform | Halogenated | Soluble | Similar to DCM, its polarity and ability to form weak hydrogen bonds make it a good solvent candidate. |

| Diethyl Ether | Ether | Sparingly Soluble | Lower polarity than THF; solubility may be limited. |

| Tetrahydrofuran (THF) | Polar Aprotic Ether | Highly Soluble | A good balance of polarity to dissolve the pyridine core without being too polar to interact with the bromomethyl groups. |

| Ethyl Acetate | Polar Aprotic Ester | Moderately Soluble | Moderate polarity makes it a likely candidate for dissolution. |

| Acetone | Polar Aprotic Ketone | Soluble | Its polarity should be sufficient to dissolve the compound effectively. |

| Acetonitrile (ACN) | Polar Aprotic Nitrile | Moderately Soluble | A polar solvent, but its strong dipole may not interact as favorably as THF or acetone. |

| Dimethylformamide (DMF) | Polar Aprotic Amide | Highly Soluble | A highly polar solvent capable of strong dipole-dipole interactions. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic Sulfoxide | Highly Soluble | A highly polar solvent, expected to readily dissolve the compound. |

| Methanol/Ethanol | Polar Protic Alcohol | Moderately Soluble | The polar pyridine nitrogen can accept hydrogen bonds, but the overall nonpolar character from the rest of the molecule may limit high solubility. |

| Water | Polar Protic | Insoluble | The large, nonpolar surface area of the molecule and the lack of strong hydrogen bond donating groups dominate, making it immiscible with water.[6] |

Experimental Protocols for Solubility Determination

Empirical testing is essential to validate the predicted profile and obtain quantitative data. The following protocols are designed to be robust and reproducible.

Protocol 1: Rapid Qualitative Solubility Screening

Objective: To quickly assess the solubility of 3,5-bis(bromomethyl)pyridine in a range of solvents at room temperature.[7]

Materials:

-

3,5-Bis(bromomethyl)pyridine

-

Selection of solvents (from Table 2)

-

Small vials or test tubes (1-2 mL capacity)

-

Vortex mixer

-

Spatula

Procedure:

-

Preparation: Add approximately 10 mg of 3,5-bis(bromomethyl)pyridine to a clean, dry vial.

-

Solvent Addition: Add 0.5 mL of the selected solvent to the vial.

-

Mixing: Cap the vial and vortex vigorously for 60 seconds.

-

Observation: Visually inspect the solution against a dark background.

-

Soluble: No solid particles are visible; the solution is clear.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid material appears unchanged.

-

-

Documentation: Record the observations for each solvent tested.

Causality Note: This rapid screening method allows for the efficient down-selection of solvents for further quantitative analysis or for choosing appropriate solvent systems for chemical reactions and primary purification steps.

Protocol 2: Quantitative Solubility by the Shake-Flask Method

Objective: To determine the thermodynamic equilibrium solubility of 3,5-bis(bromomethyl)pyridine in a specific solvent at a controlled temperature. The shake-flask method is considered the "gold standard" for this measurement.[8][9]

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for the shake-flask method.

Materials:

-

3,5-Bis(bromomethyl)pyridine

-

Chosen solvent of interest (high purity, e.g., HPLC grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control (e.g., in an incubator)

-

Syringes (1-5 mL)

-

Syringe filters (0.22 or 0.45 µm, ensure chemical compatibility, e.g., PTFE)

-

Analytical balance

-

Volumetric flasks

Procedure:

-

System Preparation: Add an excess amount of 3,5-bis(bromomethyl)pyridine to a vial (e.g., 50-100 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Accurately add a known volume of the solvent (e.g., 5.0 mL).

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed. Allow the system to equilibrate for at least 24 hours. For crystalline compounds, 48-72 hours is recommended to ensure thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, stop the agitation and allow the vial to stand undisturbed at the same constant temperature for several hours to let the excess solid settle.

-

Sampling: Carefully draw a sample of the clear supernatant into a syringe fitted with a compatible syringe filter. Discard the first ~0.5 mL to saturate the filter material, then dispense a known volume of the filtrate into a pre-weighed, clean container for analysis.

Causality Note: Using an excess of the solid and allowing sufficient time for equilibration are critical steps. This ensures that the measured concentration represents the true thermodynamic solubility limit, rather than a kinetically trapped supersaturated or undersaturated state.[10] Filtering is mandatory to prevent undissolved solid particles from artificially inflating the measured concentration.

Analytical Quantification of the Saturated Solution

Principle: This method determines the mass of the dissolved solute after evaporating the solvent. It is simple but requires a non-volatile solute and careful technique.[2]

Procedure:

-

Accurately weigh a clean, dry container (e.g., a small beaker or aluminum pan).

-

Dispense a known volume (e.g., 2.0 mL) of the filtered saturated solution into the container and record the exact weight.

-

Carefully evaporate the solvent in a fume hood or a vacuum oven at a temperature well below the compound's decomposition point.

-

Once the solute is completely dry, cool the container in a desiccator and weigh it again.

-

Calculation:

-

Mass of solute = (Final weight of container + residue) - (Initial weight of container)

-

Solubility (g/L) = (Mass of solute in g) / (Volume of solution in L)

-

Principle: This technique is faster and requires less material than the gravimetric method. It relies on Beer-Lambert Law, where the absorbance of a solution is proportional to the concentration of the analyte.[11]

Workflow for UV-Vis Quantification

Caption: Workflow for concentration analysis via UV-Vis spectroscopy.

Procedure:

-

Determine λmax: Prepare a dilute solution of 3,5-bis(bromomethyl)pyridine in the chosen solvent. Scan the solution in a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λmax).

-

Prepare Calibration Curve:

-

Accurately prepare a stock solution of known concentration.

-

Perform a series of serial dilutions to create at least five standard solutions of decreasing concentration.

-

Measure the absorbance of each standard at λmax.

-

Plot absorbance versus concentration. The result should be a linear curve that passes through the origin. Perform a linear regression to get the equation of the line (y = mx + b).

-

-

Analyze Saturated Sample:

-

Take the filtered saturated solution obtained from the shake-flask experiment.

-

Dilute it precisely with the solvent so that its absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Use the measured absorbance and the linear regression equation to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the original concentration of the saturated solution, which is its solubility.

-

Factors Influencing Solubility

Effect of Temperature

The solubility of most solid organic compounds in liquid solvents increases with temperature.[12] This is because the dissolution process is often endothermic (requires energy input to break the crystal lattice).[10] Therefore, it is crucial to maintain and report the temperature at which solubility is determined. For certain applications, measuring solubility at several temperatures can provide a valuable solubility curve.

Purity of Materials

The purity of both the solute (3,5-bis(bromomethyl)pyridine) and the solvent can significantly impact measured solubility. Impurities can either increase or decrease solubility through various mechanisms. Using high-purity materials is essential for obtaining accurate and reproducible data.

Safety and Handling

3,5-Bis(bromomethyl)pyridine is a brominated organic compound and should be handled with care. As an analogue of other bromomethylated aromatics, it should be considered a potential irritant and lachrymator. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13][14] Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

References

- Vertex AI Search. (n.d.). Pyridine - Solubility of Things. Retrieved January 18, 2026.

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 18, 2026.

-

Black, S. N., & Collier, E. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development, 14(6), 1477-1480. [Link]

-

Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved January 18, 2026, from [Link]

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 18, 2026.

-

PubChem. (n.d.). 3,5-Bis(bromomethyl)pyridine. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved January 18, 2026.

-

ResearchGate. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Retrieved January 18, 2026, from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved January 18, 2026, from [Link]

- Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved January 18, 2026.

- University of Calgary. (2023). Solubility of Organic Compounds. Retrieved January 18, 2026.

- Angene Chemical. (n.d.). chemical label 3,5-bis(bromomethyl)pyridine hydrobromide. Retrieved January 18, 2026.

-

National Center for Biotechnology Information. (n.d.). Pyridine - Some Industrial Chemicals. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Retrieved January 18, 2026, from [Link]

- Bergström, C. A., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmacy and Pharmacology, 71(11), 1636-1652.

- Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved January 18, 2026.

-

Lisa, Dr. (2020, November 12). Solubility 3 Temperature dependence of aqueous solubility [Video]. YouTube. [Link]

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 18, 2026.

- BLD Pharm. (n.d.). 69966-55-8|3-(Bromomethyl)pyridine. Retrieved January 18, 2026.

-

Flannery, J. F., & Trivich, D. (1971). Mutual solubility of water and pyridine derivatives. Journal of Chemical & Engineering Data, 16(2), 209-212. [Link]

-

National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. In StatPearls. Retrieved January 18, 2026, from [Link]

- Angene Chemical. (2024). Safety Data Sheet - 3-(Bromomethyl)pyridine hydrobromide. Retrieved January 18, 2026.

-

chemeurope.com. (n.d.). Pyridine. Retrieved January 18, 2026, from [Link]

- ChemicalBook. (n.d.). PYRIDINE,3,5-BIS(BROMOMETHYL)- | 35991-75-4. Retrieved January 18, 2026.

-

Pharmaffiliates. (n.d.). CAS No : 35991-75-4 | Product Name : 3,5-Bis(bromomethyl)pyridine. Retrieved January 18, 2026, from [Link]

- Chemsrc. (n.d.). 3-(Bromomethyl)pyridine hydrobromide | CAS#:4916-55-6. Retrieved January 18, 2026.

- TCI Chemicals. (2025). SAFETY DATA SHEET - 3-(Bromomethyl)pyridine Hydrobromide. Retrieved January 18, 2026.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 3-(Bromomethyl)pyridine hydrobromide. Retrieved January 18, 2026.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pharmajournal.net [pharmajournal.net]

- 3. 3,5-Bis(bromomethyl)pyridine | C7H7Br2N | CID 10611703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. chem.ws [chem.ws]

- 6. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemical-label.com [chemical-label.com]

- 14. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 3,5-Bis(bromomethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 3,5-Bis(bromomethyl)pyridine, a key heterocyclic building block in medicinal chemistry and materials science. The document elucidates the synthesis of this compound via free-radical bromination of 3,5-lutidine. A central focus is placed on the molecule's three-dimensional architecture, both in the solid state, through analogies with related structures, and in solution, via computational modeling of its conformational landscape. Detailed protocols for its synthesis and characterization by standard spectroscopic methods are presented. This guide is intended to be an essential resource for researchers leveraging 3,5-Bis(bromomethyl)pyridine in the design of novel molecular entities.

Introduction: The Significance of 3,5-Bis(bromomethyl)pyridine

3,5-Bis(bromomethyl)pyridine is a disubstituted pyridine derivative featuring two reactive bromomethyl groups.[1] This bifunctionality makes it a versatile precursor in the synthesis of a wide array of more complex molecules. The pyridine core imparts specific electronic and coordination properties, while the bromomethyl groups serve as reactive handles for nucleophilic substitution reactions. This combination of features has led to its use in the construction of macrocycles, polymers, and ligands for metal complexes. A thorough understanding of its molecular structure and conformational preferences is paramount for rationally designing and synthesizing target molecules with desired three-dimensional structures and properties.

Synthesis of 3,5-Bis(bromomethyl)pyridine

The most prevalent and efficient method for the synthesis of 3,5-Bis(bromomethyl)pyridine is the free-radical bromination of the benzylic methyl groups of 3,5-lutidine (3,5-dimethylpyridine). This reaction is a variation of the well-established Wohl-Ziegler bromination.[2] The reaction typically employs N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent, with a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or under UV irradiation to facilitate the reaction.[3]

Synthetic Workflow

The synthesis of 3,5-Bis(bromomethyl)pyridine from 3,5-lutidine can be conceptualized as a three-stage process: initiation, propagation, and termination. The overall workflow is depicted in the following diagram.

Detailed Experimental Protocol

This protocol is a generalized procedure based on the principles of the Wohl-Ziegler bromination and adapted from procedures for analogous compounds.[2]

Materials:

-

3,5-Lutidine

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobisisobutyronitrile (AIBN)

-

Anhydrous Carbon Tetrachloride (CCl₄) or Acetonitrile

-

Suitable solvent for recrystallization (e.g., hexanes, ethanol/water mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, dissolve 3,5-lutidine (1 equivalent) in anhydrous CCl₄.

-

Addition of Reagents: To the solution, add NBS (2.2 equivalents) and a catalytic amount of AIBN (0.05 equivalents).

-

Reaction: Heat the mixture to reflux with vigorous stirring under a nitrogen atmosphere. The reaction can be monitored by the disappearance of the starting material using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct, which is insoluble in CCl₄, is removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system to yield 3,5-Bis(bromomethyl)pyridine as a solid.

Molecular Structure and Conformation

The molecular structure and conformational flexibility of 3,5-Bis(bromomethyl)pyridine are crucial determinants of its reactivity and its ability to act as a building block in supramolecular chemistry.

Solid-State Structure: Insights from Analogs

A definitive crystal structure for 3,5-Bis(bromomethyl)pyridine is not publicly available in the Cambridge Structural Database (CSD).[4][5][6] However, valuable insights can be gleaned from the crystal structure of its isomer, 2,6-Bis(bromomethyl)pyridine.[7] In the 2,6-isomer, the C-Br vectors of the bromomethyl groups are oriented on opposite sides of the pyridine ring and are nearly perpendicular to its plane.[7] The bond lengths and angles within the pyridine ring are typical for aromatic heterocyclic systems.[7] It is reasonable to infer that the fundamental bond lengths and angles within the pyridine ring of the 3,5-isomer will be similar. The key distinguishing feature will be the geometric disposition of the bromomethyl groups.

| Parameter | 2,6-Bis(bromomethyl)pyridine | Expected for 3,5-Bis(bromomethyl)pyridine |

| C-C (pyridine ring) | ~1.37-1.39 Å | ~1.37-1.39 Å |

| C-N (pyridine ring) | ~1.33-1.34 Å | ~1.33-1.34 Å |

| C-C (ring-CH₂) | ~1.51 Å | ~1.51 Å |

| C-Br | ~1.95 Å | ~1.95 Å |

| C-N-C angle | ~118° | ~118° |

| C-C-C angles | ~118-121° | ~118-121° |

| C-C-N angles | ~122-123° | ~122-123° |

Conformational Analysis: A Computational Approach

The conformational landscape of 3,5-Bis(bromomethyl)pyridine is primarily defined by the rotation around the C(pyridine)-C(bromomethyl) single bonds. To understand the conformational preferences and the energy barriers to rotation, a computational study using Density Functional Theory (DFT) is highly informative.

The rotation of the two bromomethyl groups can be described by two dihedral angles, τ₁ (C4-C3-C-Br) and τ₂ (C4-C5-C-Br). A relaxed potential energy surface scan, varying these dihedral angles, can reveal the low-energy conformers.

Based on steric and electronic considerations, several low-energy conformers are anticipated. These would include conformers where the C-Br bonds are oriented in a syn or anti fashion relative to each other and with respect to the pyridine ring. The rotational barrier is expected to be relatively low, allowing for rapid interconversion between conformers at room temperature. The exact energy differences and barrier heights would be quantified by the DFT calculations.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of synthesized 3,5-Bis(bromomethyl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two protons on the pyridine ring at positions 2 and 6 would appear as a singlet (or a narrow multiplet), and the proton at position 4 would also be a singlet. The four protons of the two bromomethyl groups would give rise to a single singlet, assuming free rotation at room temperature.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule. The chemical shifts can be predicted based on data from similar structures.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2, C6 | ~8.5 | ~150 |

| C4 | ~7.8 | ~138 |

| C3, C5 | - | ~137 |

| -CH₂Br | ~4.5 | ~32 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretching |

| 1600-1450 | Pyridine ring C=C and C=N stretching |

| 1450-1400 | -CH₂- scissoring |

| 1250-1150 | C-H in-plane bending |

| 700-600 | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of two bromine atoms, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺), with contributions from ⁷⁹Br and ⁸¹Br isotopes. The expected molecular ion peaks would be at m/z values corresponding to [C₇H₇⁷⁹Br₂N]⁺, [C₇H₇⁷⁹Br⁸¹BrN]⁺, and [C₇H₇⁸¹Br₂N]⁺ in an approximate 1:2:1 ratio.

Applications in Research and Development

The unique structural features of 3,5-Bis(bromomethyl)pyridine make it a valuable tool in several areas of chemical research:

-

Supramolecular Chemistry: It serves as a rigid linker for the construction of molecular clefts, macrocycles, and cages for host-guest chemistry.

-

Medicinal Chemistry: The 3,5-disubstituted pyridine scaffold is present in numerous biologically active compounds. 3,5-Bis(bromomethyl)pyridine provides a convenient entry point for the synthesis of libraries of such compounds for drug discovery.

-

Materials Science: It can be used as a monomer or cross-linker in the synthesis of functional polymers and coordination polymers with potential applications in catalysis and electronics.

Conclusion

3,5-Bis(bromomethyl)pyridine is a fundamentally important building block whose utility is derived from its well-defined geometry and the reactivity of its bromomethyl groups. While a definitive crystal structure remains to be reported, a combination of analogy to related structures and computational modeling provides a robust understanding of its molecular structure and conformational dynamics. The synthetic and characterization protocols outlined in this guide provide a practical framework for researchers to utilize this versatile compound in their scientific endeavors.

References

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Support information. Retrieved from [Link]

-